molecular formula C10H9N5 B1523899 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile CAS No. 1247616-92-7

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B1523899
CAS No.: 1247616-92-7
M. Wt: 199.21 g/mol
InChI Key: VAFTWFWGBQBSNV-UHFFFAOYSA-N
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Description

4-(5-Amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is a benzonitrile derivative featuring a 1,2,4-triazole ring substituted with an amino group at position 5 and a methyl group at position 3. Its molecular formula is C₉H₇N₅, with a SMILES string of C1=CC(=CC=C1C#N)N2C=NC(=N2)N . The compound’s structural uniqueness lies in the direct attachment of the triazole ring to the benzonitrile moiety, distinguishing it from analogs with ethenyl or methylene linkers.

Properties

IUPAC Name

4-(5-amino-3-methyl-1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-7-13-10(12)15(14-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFTWFWGBQBSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247616-92-7
Record name 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors.

    Attachment of the Benzonitrile Moiety: The triazole intermediate is then reacted with a benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of pathogens. For instance, studies have shown that 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile demonstrates potent activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Cancer Research
The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in vitro and in vivo. For example, derivatives with modifications at the triazole moiety have shown enhanced potency against specific cancer cell lines .

Case Study: Anticancer Activity
In a study published in Frontiers in Chemistry, researchers synthesized various triazole derivatives, including those based on this compound. The results indicated that specific substitutions on the triazole ring significantly improved anticancer activity compared to unsubstituted analogs .

Agricultural Applications

Fungicides
Triazoles are well-known in agriculture as fungicides. The compound under discussion has been evaluated for its efficacy against fungal pathogens affecting crops. Its mechanism of action typically involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This makes it a valuable candidate for developing new agricultural fungicides .

Herbicides
There is ongoing research into the herbicidal properties of triazole derivatives. The compound's ability to modulate plant growth and development pathways suggests potential applications as a herbicide. Studies are being conducted to evaluate its effectiveness against common weeds while minimizing phytotoxicity to crops .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)
Base CompoundBacteria (E. coli)32 µg/mL
Derivative ABacteria (S. aureus)16 µg/mL
Derivative BFungi (C. albicans)64 µg/mL

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Base CompoundHeLa10
Modified AA5495
Modified BMCF78

Mechanism of Action

The mechanism of action of 4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile depends on its application:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Triazole Substitution Patterns
  • Target Compound: The triazole ring is substituted at position 3 with a methyl group and at position 5 with an amino group. This arrangement may enhance hydrogen-bonding interactions (via the amino group) and steric effects (via the methyl group) .
  • Letrozole Analogs (e.g., 4-[2-Aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile derivatives): These compounds feature an ethenyl bridge between the triazole and benzonitrile, with aryl substituents (e.g., 3-chlorophenyl, 4-methoxyphenyl) on the ethenyl group.
  • Letrozole (4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bisbenzonitrile): A nonsteroidal aromatase inhibitor with two benzonitrile groups connected via a triazole-containing methylene bridge. This bifunctional structure enhances binding to aromatase enzymes .
Key Structural Differences
Feature Target Compound Letrozole Analogs (e.g., 1c, 1h) Letrozole
Linker Direct triazole-benzonitrile bond Ethenyl bridge Methylene bridge
Triazole Substituents 5-Amino, 3-methyl Unsubstituted triazole; aryl on ethenyl Unsubstituted triazole
Benzonitrile Groups Single benzonitrile Single benzonitrile Dual benzonitrile groups

Physicochemical Properties

However, comparisons can be inferred from similar compounds:

  • Log P (Partition Coefficient): Letrozole analogs (1a-k) exhibit log P values ranging from 2.8 to 4.2, influenced by aryl substituents . The target compound’s amino group may reduce hydrophobicity (lower log P) compared to analogs with halogenated aryl groups (e.g., 1c: log P = 3.5) .
Cytotoxic Activity
  • Letrozole Analogs (1a-k) : Compound 1c (3-chlorophenyl substituent) showed potent activity against MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ = 27.1 ± 1.2 and 14.5 ± 2.1 μg/ml, respectively). Compound 1h (4-methoxyphenyl) was active against T47D cells (IC₅₀ = 14.3 ± 1.1 μg/ml) .
  • Target Compound: No direct activity data are available. However, the amino group could modulate interactions with cellular targets (e.g., hydrogen bonding with kinase or aromatase active sites), while the methyl group may influence steric hindrance.
Enzyme Inhibition
  • Letrozole : Inhibits aromatase (CYP19A1) with an IC₅₀ of ~11.5 nM, critical for estrogen-dependent breast cancer therapy .
  • Fluoxytioconazole : A triazole-containing fungicide with a benzonitrile group, highlighting the versatility of this scaffold in targeting cytochrome P450 enzymes .

Biological Activity

4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications. We will also present relevant case studies and research findings to support our discussion.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N5. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the benzonitrile moiety enhances its lipophilicity and may influence its interaction with biological targets.

Structural Information

PropertyValue
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
SMILESCC1=NN(C(=N1)N)C2=CC=C(C=C2)C#N
InChIInChI=1S/C10H9N5/c1-7-4-5-8(6-11)9(7)10(12)13/h4-6H,1H2,(H3,12,13)

The mechanisms through which triazole compounds exert their biological effects often involve the following pathways:

  • Apoptosis Induction : Many triazole derivatives have been shown to activate apoptotic pathways in cancer cells. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : Compounds similar to this compound have been reported to cause arrest in various phases of the cell cycle, particularly G2/M phase arrest .
  • Inhibition of Tumor Growth : The ability to inhibit tumor growth through various pathways makes these compounds attractive candidates for further development as anticancer agents.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is scarce, triazole compounds are generally recognized for their antifungal properties. The triazole ring system is a common scaffold in antifungal agents such as fluconazole and itraconazole.

Research Findings

Several studies have explored the biological activities associated with triazole derivatives:

Study ReferenceFindings
Induced apoptosis in cancer cell lines through G2/M arrest.
Highlighted structural optimization leading to increased biological potency.
Explored tautomerism affecting biological properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile
Reactant of Route 2
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4-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile

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